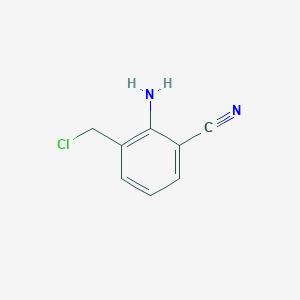
2-Amino-3-(chloromethyl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-3-(chloromethyl)benzonitrile is an organic compound with the molecular formula C8H7ClN2 It is a derivative of benzonitrile, featuring an amino group at the second position and a chloromethyl group at the third position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(chloromethyl)benzonitrile typically involves the chloromethylation of 2-Aminobenzonitrile. One common method is the reaction of 2-Aminobenzonitrile with formaldehyde and hydrochloric acid, which introduces the chloromethyl group at the desired position. The reaction is usually carried out under acidic conditions to facilitate the formation of the chloromethyl intermediate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as recrystallization or distillation to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-(chloromethyl)benzonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.
Reduction: Reduction reactions can be used to modify the nitrile group or other functional groups present in the molecule.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and various amines. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst are commonly employed.
Major Products Formed
Nucleophilic Substitution: Products include substituted benzonitriles with various functional groups replacing the chloromethyl group.
Oxidation: Products may include carboxylic acids, aldehydes, or ketones, depending on the reaction conditions.
Reduction: Products can include primary amines or other reduced derivatives of the original compound.
Scientific Research Applications
2-Amino-3-(chloromethyl)benzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form covalent bonds with biological molecules.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-3-(chloromethyl)benzonitrile involves its ability to undergo nucleophilic substitution reactions. The chloromethyl group is particularly reactive, allowing the compound to form covalent bonds with nucleophiles. This reactivity makes it useful in the modification of biological molecules and the synthesis of complex organic compounds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparison with Similar Compounds
Similar Compounds
2-Aminobenzonitrile: Lacks the chloromethyl group, making it less reactive in nucleophilic substitution reactions.
3-Chloromethylbenzonitrile: Lacks the amino group, which reduces its potential for forming hydrogen bonds and interacting with biological molecules.
2-Amino-4-(chloromethyl)benzonitrile: Similar structure but with the chloromethyl group at a different position, leading to different reactivity and applications.
Uniqueness
2-Amino-3-(chloromethyl)benzonitrile is unique due to the presence of both the amino and chloromethyl groups, which confer distinct reactivity and versatility in chemical synthesis
Properties
CAS No. |
88301-85-3 |
|---|---|
Molecular Formula |
C8H7ClN2 |
Molecular Weight |
166.61 g/mol |
IUPAC Name |
2-amino-3-(chloromethyl)benzonitrile |
InChI |
InChI=1S/C8H7ClN2/c9-4-6-2-1-3-7(5-10)8(6)11/h1-3H,4,11H2 |
InChI Key |
AKZWHYLRQANKGA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)C#N)N)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


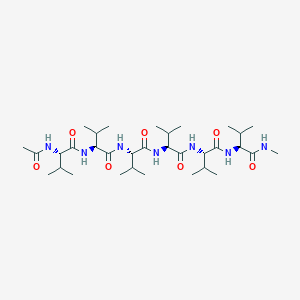
![Acetic acid;4-cyclopentylidene-2,3-dithiaspiro[4.4]nonan-1-ol](/img/structure/B14401985.png)
![N,N-Diethyl-2-{[1-(2-methylphenyl)isoquinolin-3-yl]oxy}ethan-1-amine](/img/structure/B14401990.png)

![Ethanone, 2-[(4-methylphenyl)sulfonyl]-2-(methylthio)-1-phenyl-](/img/structure/B14401999.png)
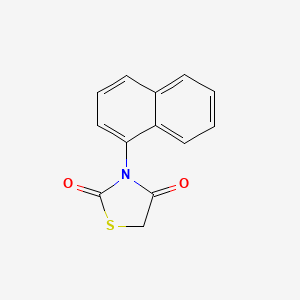
![4-Chloro-5-[(4-chlorophenyl)methoxy]-2-methylpyridazin-3(2H)-one](/img/structure/B14402005.png)
![{1-[(Butan-2-yl)sulfanyl]-2,2-dimethoxyethyl}benzene](/img/structure/B14402013.png)
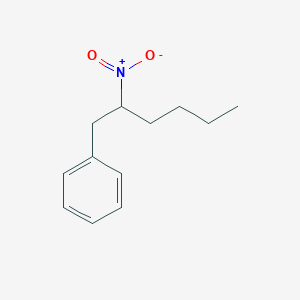
![Benzene, 1-[(4-chloro-2-butynyl)oxy]-2-methyl-](/img/structure/B14402035.png)
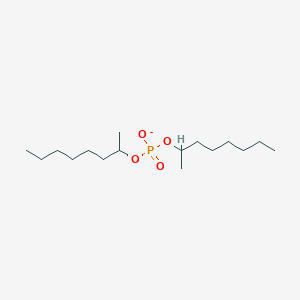
![6-(3,4-Dimethylphenyl)-3-ethyl-4-phenyl[1,2]oxazolo[5,4-b]pyridine](/img/structure/B14402054.png)
![N-Chloro-N-[2-chloro-4-(trimethylsilyl)but-3-yn-1-yl]benzenesulfonamide](/img/structure/B14402068.png)

